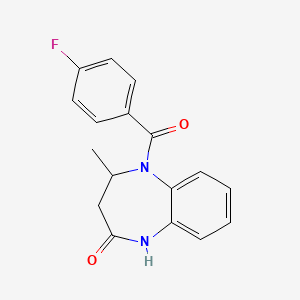

5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

This compound is a fluorinated 1,5-benzodiazepine derivative characterized by a 4-methyl substituent on the diazepine ring and a 4-fluorobenzoyl group at position 3. Pharmacological studies indicate anxiolytic activity in animal models, such as the four-plate test and black-white box assay, likely mediated through interactions with the GABAergic or adrenergic systems .

Properties

IUPAC Name |

5-(4-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHFPBVPBFWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method includes:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclization: The intermediate product undergoes cyclization to form the benzodiazepine core.

Methylation: The final step involves the methylation of the benzodiazepine core to introduce the methyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound can be used in studies investigating the biological activity of benzodiazepines.

Medicine: Research into its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

Fluorinated 1,5-Benzodiazepin-2-one Derivatives

5-(3-Fluorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 866156-60-7):

- Structural Difference : Fluorine at the meta position of the benzoyl group instead of para.

- Impact : Meta-substitution may reduce steric hindrance but could alter receptor binding compared to the para-fluoro isomer. Molecular weight: 298.32 g/mol .

- Safety : Precautionary measures (e.g., P101) highlight the need for medical guidance during handling .

1-[(4-Chlorophenyl)methyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS: 866138-34-3):

Trifluoromethyl-Substituted Analogues

- 4-[3’-(1H-Imidazol-1’-yl)phenyl]-7-methoxy-8-trifluoromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (Compound 4): Structural Features: Trifluoromethyl group at position 8 and methoxy at position 5. Synthesis: Prepared via condensation of aminobenzene derivatives with tert-butyl oxopropanoate esters, followed by deprotection . Activity: Trifluoromethyl groups improve metabolic stability but may introduce steric constraints in receptor binding .

Coumarin-Hybrid Derivatives

- 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) :

Non-Fluorinated Analogues

- (4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Stereochemistry: The (4S) configuration influences chiral recognition in receptor binding.

Comparative Data Table

Key Findings and Trends

- Fluorine Position Matters : Para-fluorinated benzoyl derivatives (e.g., the target compound) exhibit stronger anxiolytic activity than meta-fluorinated isomers, likely due to optimized electronic and steric effects .

- Functional Groups Influence Solubility : Sulfonyl and trifluoromethyl groups enhance solubility but may reduce CNS penetration compared to lipophilic benzoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.